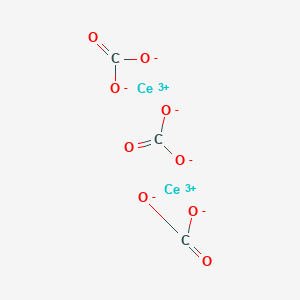
Cerium(III) carbonate
Cat. No. B082857
Key on ui cas rn:
14623-75-7
M. Wt: 460.26 g/mol
InChI Key: GHLITDDQOMIBFS-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
Patent
US08323604B2
Procedure details


Into 150 g of 6N nitric acid, 240 g of commercially available cerium carbonate hexahydrate was dissolved, and thereby 390 g of a cerium carbonate solution was obtained. The solution of 390 g was subjected to a centrifugal separation at the revolution number of 1000 rpm for 120 min. Immediately after a separator is stopped, 350 g of supernatant liquid was sampled.

Name
cerium carbonate hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Identifiers


|
REACTION_CXSMILES
|
[N+]([O-])(O)=O.O.O.O.O.O.O.[C:11](=[O:14])([O-:13])[O-:12].[Ce+3:15].[C:16](=[O:19])([O-:18])[O-:17].[C:20](=[O:23])([O-:22])[O-:21].[Ce+3]>>[C:11](=[O:12])([O-:14])[O-:13].[Ce+3:15].[C:16](=[O:17])([O-:19])[O-:18].[C:20](=[O:21])([O-:23])[O-:22].[Ce+3:15] |f:1.2.3.4.5.6.7.8.9.10.11,12.13.14.15.16|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
cerium carbonate hexahydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.C([O-])([O-])=O.[Ce+3].C([O-])([O-])=O.C([O-])([O-])=O.[Ce+3]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[Ce+3].C([O-])([O-])=O.C([O-])([O-])=O.[Ce+3]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 390 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
